N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 851079-50-0
Cat. No.: VC4287906
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851079-50-0 |
|---|---|
| Molecular Formula | C19H18N4O3S |
| Molecular Weight | 382.44 |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H18N4O3S/c1-13-9-14(2)11-15(10-13)21-18(24)12-27-19-20-7-8-22(19)16-3-5-17(6-4-16)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) |
| Standard InChI Key | YRCAZDAWINDNRU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C |
Introduction
Synthesis
The synthesis of N-(3,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide likely involves the following steps:
-
Formation of the Imidazole Derivative:
-
The imidazole ring can be synthesized through cyclization reactions involving aldehydes, amines, and thiourea derivatives.
-
-
Thioether Bond Formation:
-
A nucleophilic substitution reaction using a thiol derivative (e.g., 2-mercaptoacetamide) and the imidazole derivative forms the thioether linkage.
-
-
Amide Coupling:
-
The coupling of the thioether intermediate with 3,5-dimethylphenylamine produces the final acetamide compound.
-
These steps are typically carried out under controlled conditions using catalysts or activating agents to enhance reaction efficiency.
Spectroscopic Characterization
The compound can be characterized using standard spectroscopic techniques:
-
NMR Spectroscopy:
-
Proton (H) and Carbon (C) NMR provide insights into the chemical environment of hydrogens and carbons in the molecule.
-
Expected signals include aromatic proton shifts for both phenyl rings and characteristic shifts for the imidazole protons.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
Identifies functional groups such as the nitro group (strong absorption near 1500 cm) and amide group (C=O stretch around 1650 cm).
-
Potential Applications
Given its structural features, this compound may exhibit diverse biological activities:
-
Antimicrobial Activity:
-
Imidazole derivatives are known for their antifungal and antibacterial properties due to their ability to interfere with microbial enzymes.
-
-
Anticancer Potential:
-
Nitroaromatic compounds often demonstrate cytotoxicity against cancer cells by inducing oxidative stress or DNA damage.
-
-
Drug Design:
-
The combination of an imidazole ring with a nitro group suggests potential as a pharmacophore for enzyme inhibition or receptor binding.
-
-
Molecular Docking Studies:
-
Computational studies can predict its binding affinity to biological targets such as enzymes or receptors involved in inflammation or infection pathways.
-
Comparative Data Table
| Property | Details |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Functional Groups | Acetamide, Imidazole, Nitro, Thioether |
| Synthesis Steps | Imidazole formation → Thioether linkage → Amide coupling |
| Spectroscopic Techniques | NMR, IR, MS |
| Potential Applications | Antimicrobial, Anticancer, Drug Design |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume